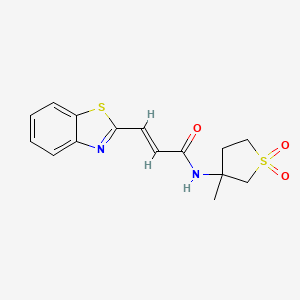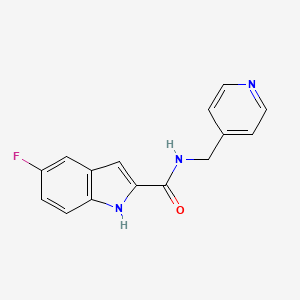![molecular formula C18H18N4O3 B7470385 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is derived from the chromen-4-one family and is widely used in scientific research.
Aplicaciones Científicas De Investigación
2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used in the development of new drugs and therapies for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively easy to synthesize. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one. One direction is to further investigate its potential applications in the development of new drugs and therapies for various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of 2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one involves the reaction of 1-methylimidazole with piperazine and 4-chloro-3-formylcoumarin in the presence of a catalyst. The reaction yields the desired compound, which can be purified through column chromatography. The purity of the compound can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSNCOBUGBEDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)